Grgdspc

Descripción general

Descripción

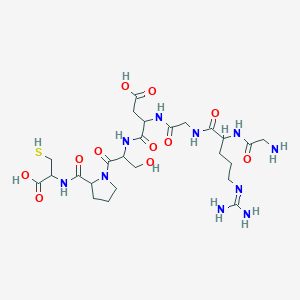

Grgdspc, also known as this compound, is a useful research compound. Its molecular formula is C25H42N10O11S and its molecular weight is 690.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

GRGDSPC, a 7-amino acid peptide, is a thiolated cell adhesion peptide . It primarily targets integrin receptors on the cell surface . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle .

Mode of Action

this compound interacts with its targets (integrins) through a specific binding process. The peptide is conjugated to acrylated dextran via a thiol-acrylate reaction, which allows it to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels . This interaction leads to changes in cell behavior, primarily influencing cell adhesion and potentially impacting cell migration, proliferation, and differentiation .

Biochemical Pathways

Given its role in cell adhesion, it is likely that this compound impacts pathways related to cell-matrix interactions and intracellular signaling cascades triggered by these interactions .

Result of Action

The primary result of this compound’s action is the modulation of cell adhesion. By interacting with integrin receptors, this compound can influence the way cells adhere to each other and their surrounding environment . This can have significant effects on cell behavior and function, potentially influencing processes such as cell migration, proliferation, and differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other ECM components, the physical properties of the environment (such as stiffness or topography), and the presence of other signaling molecules can all impact the effectiveness of this compound in modulating cell adhesion . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound .

Análisis Bioquímico

Biochemical Properties

GRGDSPC plays a crucial role in biochemical reactions, particularly in cell adhesion processes. It interacts with integrin receptors on the cell surface, facilitating the attachment of cells to the extracellular matrix. The peptide’s arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, which are transmembrane receptors that mediate cell-extracellular matrix interactions. This interaction is essential for various cellular functions, including migration, proliferation, and differentiation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to enhance the attachment and spreading of cells on biomaterial surfaces, promoting cell adhesion and proliferation. The peptide also affects cell signaling pathways by activating integrin receptors, leading to downstream signaling events that regulate gene expression and cellular metabolism. For example, this compound has been used to improve the transfection efficiency of gene delivery vectors in bone marrow stromal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with integrin receptors. The RGD sequence within the peptide binds to the integrin’s extracellular domain, triggering conformational changes that activate intracellular signaling pathways. These pathways can lead to the activation of focal adhesion kinase (FAK) and other signaling molecules, resulting in changes in gene expression and cellular behavior. Additionally, this compound can form complexes with DNA, protecting it from nuclease degradation and facilitating its delivery into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained cell adhesion and gene delivery. The peptide’s stability can be affected by factors such as temperature, pH, and enzymatic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the peptide can enhance cell adhesion and gene delivery without causing significant toxicity. At high doses, this compound may exhibit adverse effects, such as cytotoxicity and immune responses. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell adhesion and signaling. The peptide interacts with integrin receptors, which are linked to various intracellular signaling cascades. These pathways regulate cellular processes such as migration, proliferation, and differentiation. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes and other biomolecules involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with integrin receptors and other binding proteins. The peptide’s localization and accumulation are influenced by its binding affinity to these receptors. This compound can be internalized into cells via receptor-mediated endocytosis, allowing it to reach intracellular compartments and exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with integrin receptors and other targeting signals. The peptide can be directed to specific compartments or organelles within the cell, where it can modulate cellular activity and function. Post-translational modifications, such as phosphorylation, can also influence the peptide’s localization and activity .

Actividad Biológica

Introduction

GRGDSPC is a synthetic peptide derived from the extracellular matrix, specifically recognized for its role in cell adhesion and migration. Its sequence, which includes the amino acids glycine (G), arginine (R), glycine (G), aspartic acid (D), serine (S), proline (P), and cysteine (C), is crucial for binding to integrin receptors on cell surfaces. This binding facilitates various biological processes, making this compound a significant compound in biomedical research, particularly in tissue engineering and cancer treatment.

- Molecular Formula : C25H42N10O11S

- Molecular Weight : 690.7 g/mol

This compound primarily interacts with integrin receptors, which are transmembrane proteins that mediate cell-extracellular matrix interactions. The binding of this compound to integrins activates intracellular signaling pathways that influence cell behavior, including:

- Cell Adhesion : Enhances attachment of cells to biomaterials.

- Cell Migration : Promotes movement of cells, essential in wound healing and tissue regeneration.

- Cell Proliferation : Stimulates cell division and growth.

Biochemical Pathways

The activation of integrin receptors by this compound initiates several intracellular signaling cascades, including:

- Focal Adhesion Kinase (FAK) Activation : FAK plays a pivotal role in cellular responses to mechanical stimuli and is crucial for cell migration.

- Gene Expression Regulation : Influences the expression of genes related to cell survival and proliferation.

Inhibition of Cancer Metastasis

A landmark study by Humphries et al. (1986) demonstrated that this compound could inhibit the metastasis of murine melanoma cells by interfering with their ability to adhere to fibronectin, thereby reducing lung colony formation in mice. This indicates its potential as a therapeutic agent in cancer treatment by targeting cell adhesion processes critical for metastasis .

Case Study: Re-Endothelialization of Decellularized Pancreatic Scaffolds

A recent study explored the use of this compound to enhance re-endothelialization in rat decellularized pancreatic scaffolds. The peptide was covalently coupled to the scaffold's vasculature, significantly improving the coverage with human umbilical vein endothelial cells (HUVECs). The results indicated enhanced angiogenesis and improved viability of HUVECs compared to untreated scaffolds, suggesting that this compound-conjugated scaffolds could be valuable for creating functional bioengineered pancreatic tissues suitable for transplantation .

Comparative Study on Hydrogels

Another study compared the biological responses of cells cultured on polyethylene glycol (PEG) hydrogels functionalized with this compound versus other peptides. The findings highlighted that hydrogels presenting this compound facilitated better cell attachment and proliferation, emphasizing its utility in developing biomaterials for tissue engineering .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Scientific Research Applications

Re-endothelialization Engineering functional vascularized pancreatic tissues can solve the organ shortage for transplantation . However, revascularization is a major bottleneck in biological engineering that limits clinical applications . Conjugating this compound peptide enhances re-endothelialization of rat decellularized pancreatic scaffolds (DPS) to maximize coverage of the vessel walls with human umbilical vein endothelial cells (HUVECs) . this compound-conjugated scaffolds support the survival and accelerate the proliferation of HUVECs, and angiogenesis is also significantly improved over untreated scaffolds . this compound-conjugated scaffolds show potential for generating functional bioengineered pancreatic tissue suitable for long-term transplantation .

Cell Adhesion and Biocompatibility this compound enhances bioactivity and biocompatibility when modifying materials like PET (polyethylene terephthalate) .

This compound Characteristics

This compound is a synthetic peptide with the following characteristics :

- Sequence: H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH (trifluoroacetate salt)

- One-Letter Sequence: this compound

- Molecular Formula:

- Molecular Weight: 690.73 g/mol

- CAS Registry Number: [126646-79-5]

- Pancreatic Tissue Engineering: this compound was covalently coupled to the vasculature of decellularized pancreatic scaffolds and re-seeded with human umbilical vein endothelial cells (HUVECs) . The this compound-conjugated scaffolds supported HUVEC survival, accelerated proliferation, and significantly improved angiogenesis, showing great potential for generating functional bioengineered pancreatic tissue for long-term transplantation .

- Modification of PET: Modifying PET with sodium hydroxide and this compound peptide increases its bioactivity and biocompatibility, which is beneficial for bone marrow stromal cells (BMSCs) culture .

Bioactive Compounds

Propiedades

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.